molecular formula C18H27BrN2O2 B1441365 1-Boc-4-[2-(4-bromo-phenyl)-ethylamino]-piperidine CAS No. 887584-01-2

1-Boc-4-[2-(4-bromo-phenyl)-ethylamino]-piperidine

Cat. No.: B1441365
CAS No.: 887584-01-2
M. Wt: 383.3 g/mol
InChI Key: PKEKOQXJXISTLW-UHFFFAOYSA-N
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Description

1-Boc-4-[2-(4-bromo-phenyl)-ethylamino]-piperidine (CAS: 443998-65-0) is a Boc (tert-butoxycarbonyl)-protected piperidine derivative featuring a 4-bromophenyl ethylamino substituent. Its molecular formula is C₁₈H₂₆BrN₂O₂, with a molar mass of 397.32 g/mol . The Boc group enhances solubility and stability during synthetic processes, while the 4-bromo-phenyl moiety may influence electronic properties and biological interactions, such as receptor binding or enzyme inhibition. This compound is used as a precursor in medicinal chemistry and forensic research .

Properties

IUPAC Name

tert-butyl 4-[2-(4-bromophenyl)ethylamino]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27BrN2O2/c1-18(2,3)23-17(22)21-12-9-16(10-13-21)20-11-8-14-4-6-15(19)7-5-14/h4-7,16,20H,8-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKEKOQXJXISTLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NCCC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70723077
Record name tert-Butyl 4-{[2-(4-bromophenyl)ethyl]amino}piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70723077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887584-01-2
Record name tert-Butyl 4-{[2-(4-bromophenyl)ethyl]amino}piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70723077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Boc Protection of Piperidine

  • Reagents: Di-tert-butyl dicarbonate (Boc2O) is reacted with piperidine or substituted piperidine salts.

  • Conditions: The reaction is typically carried out in dichloromethane (DCM) or tetrahydrofuran (THF) at 0 to 25 °C, with bases such as triethylamine or N,N-diisopropylethylamine to scavenge the generated acid.

  • Yields: Quantitative to near-quantitative yields (98–100%) are reported under optimized conditions.

  • Example: To a suspension of 4-bromopiperidine hydrobromide salt in DCM at 0 °C, N,N-diisopropylethylamine is added dropwise, followed by Boc2O. The mixture is stirred for 18 h at room temperature, washed, dried, and concentrated to yield 4-bromo-piperidine-1-carboxylic acid tert-butyl ester as a yellow oil with quantitative yield.

Step Reagents Solvent Temperature Time Yield (%) Notes
Boc protection Di-tert-butyl dicarbonate, triethylamine DCM 0–25 °C 18 h 98–100 Quantitative yield, mild conditions

Formation of 1-Boc-4-(4-bromo-phenylamino)-piperidine via Reductive Amination

  • Starting Materials: N-Boc-4-piperidone and 4-bromoaniline.

  • Reagents: Sodium triacetoxyborohydride [Na(AcO)3BH] as a mild reducing agent; acetic acid to facilitate imine formation.

  • Solvent: Dichloromethane (DCM).

  • Conditions: Stirring at room temperature (~25 °C) for 17 hours.

  • Workup: Quenching with aqueous sodium hydroxide, extraction with DCM, drying, filtration, concentration, and recrystallization.

  • Yield: Approximately 72% isolated yield.

  • Reference: This method is detailed in a patent by Schering Corporation and chemical synthesis literature.

Step Reagents Solvent Temperature Time Yield (%) Notes
Reductive amination N-Boc-4-piperidone, 4-bromoaniline, Na(AcO)3BH, AcOH DCM 25 °C 17 h 72 Mild reductive amination, moderate yield

Alternative Route: Nucleophilic Substitution and Coupling

  • Starting Materials: 1-Boc-4-bromopiperidine or 4-bromo-piperidine derivatives.

  • Reagents: 2-(4-bromo-phenyl)ethylamine or related nucleophiles.

  • Reaction Type: Nucleophilic substitution or palladium-catalyzed cross-coupling (e.g., Buchwald–Hartwig amination).

  • Conditions: Typically conducted under inert atmosphere with base (e.g., triethylamine), in solvents such as THF or DCM, at ambient to elevated temperatures.

  • Notes: This approach allows for the direct introduction of the 2-(4-bromo-phenyl)-ethylamino substituent at the 4-position of the Boc-protected piperidine ring.

  • Industrial Considerations: Optimization includes continuous flow reactors, automated synthesis, and advanced purification for scale-up.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents Solvent Conditions Yield (%) Advantages Limitations
Boc Protection Piperidine or 4-bromopiperidine salt Boc2O, triethylamine or DIPEA DCM or THF 0–25 °C, 18 h 98–100 High yield, mild conditions Requires base, moisture sensitive
Reductive Amination N-Boc-4-piperidone, 4-bromoaniline Na(AcO)3BH, AcOH DCM 25 °C, 17 h ~72 Straightforward, selective Moderate yield, longer reaction
Nucleophilic Substitution / Pd-catalyzed Coupling 1-Boc-4-bromopiperidine, 2-(4-bromo-phenyl)ethylamine Pd catalyst, base (e.g., Et3N) THF, DCM Ambient to elevated T Variable Direct introduction of substituent Requires catalyst, optimization

Research Findings and Notes on Preparation

  • The Boc protecting group is essential for stabilizing the piperidine nitrogen during functionalization and can be removed under acidic conditions when needed.

  • Reductive amination using sodium triacetoxyborohydride is preferred for its mildness and selectivity, minimizing over-reduction or side reactions.

  • The choice of solvent and base significantly influences the yield and purity of the product.

  • Industrial synthesis often incorporates continuous flow techniques and automated purification to enhance reproducibility and scalability.

  • Purification methods typically involve recrystallization from dichloromethane/hexane mixtures or flash chromatography.

  • The bromine substituent on the phenyl ring offers a versatile handle for further chemical modifications via cross-coupling reactions.

Chemical Reactions Analysis

Types of Reactions: 1-Boc-4-[2-(4-bromo-phenyl)-ethylamino]-piperidine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with different nucleophiles under appropriate conditions.

    Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.

    Oxidation and Reduction Reactions: The ethylamino group can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used in the presence of a palladium catalyst for cross-coupling reactions.

    Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted phenyl derivatives, while deprotection reactions yield the corresponding free amine.

Scientific Research Applications

1-Boc-4-[2-(4-bromo-phenyl)-ethylamino]-piperidine has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of potential pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in the study of receptor-ligand interactions and the development of new therapeutic agents.

    Industrial Applications: The compound is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Boc-4-[2-(4-bromo-phenyl)-ethylamino]-piperidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the Boc group can influence the compound’s solubility and stability, while the 4-bromo-phenyl-ethylamino moiety can interact with specific binding sites on target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: Bromine Substitution Variations

  • 1-Boc-4-[2-(3-Bromo-Phenyl)-Ethylamino]-Piperidine (CAS: 887583-95-1) Molecular formula: C₁₈H₂₇BrN₂O₂ Key differences: The bromine atom is at the meta (3-) position on the phenyl ring instead of the para (4-) position.
  • 1-Boc-3-([2-(4-Bromo-Phenyl)-Ethylamino]-Methyl)-Piperidine (CAS: 887587-34-0) Molecular formula: C₁₉H₂₉BrN₂O₂ Key differences: The ethylamino group is attached to the 3-position of the piperidine ring instead of the 4-position, with an additional methyl group. Impact: Altered spatial arrangement may affect interactions with enzymatic active sites, such as acetylcholinesterase .

Functional Group Modifications

Trifluoromethyl Substitution
  • 1-Boc-2-[(4-Trifluoromethyl-Phenylamino)-Methyl]-Piperidine (CAS: 887588-14-9) Molecular formula: C₁₈H₂₅F₃N₂O₂ Key differences: The bromine is replaced with a trifluoromethyl (-CF₃) group.
Morpholine and Piperazine Derivatives
  • 1-Boc-4-(Morpholine-4-Carbonyl)-Piperidine (CAS: 205059-24-1) Molecular formula: C₁₅H₂₆N₂O₄ Key differences: A morpholine carbonyl group replaces the ethylamino-bromophenyl chain. Impact: Introduces hydrogen-bonding capacity, which could improve selectivity for targets like serotonin or dopamine receptors .
  • 1-Boc-4-(4-Pyridin-2-Yl-Piperazin-1-Yl)-Piperidine (CAS: 119285-07-3) Molecular formula: C₁₉H₂₉N₅O₂ Key differences: Incorporates a piperazine-pyridine moiety.

Pharmacological Analogues

NMDA Receptor Antagonists
  • 3-Methoxy-PCP (1-[1-(3-Methoxyphenyl)-Cyclohexyl]-Piperidine) Key differences: Cyclohexyl-piperidine scaffold with a methoxy group. Impact: Acts as a potent NMDA receptor antagonist, with the methoxy group modulating affinity and duration of action .
Acetylcholinesterase Inhibitors
  • 1-Benzyl-4-[(5,6-Dimethoxy-1-Oxoindan-2-Yl)-Methyl]-Piperidine (E2020) Key differences: Aromatic indanone moiety replaces the bromophenyl-ethylamino group. Impact: E2020 is a highly selective acetylcholinesterase inhibitor (IC₅₀ = 5.7 nM). The bromophenyl group in the target compound may confer weaker AChE affinity but improved solubility .

Physical Properties

Compound Boiling Point (°C) Density (g/cm³) pKa
1-Boc-4-[2-(4-Bromo-Phenyl)-Ethylamino]-Piperidine 439.1 (predicted) 1.336 9.67
1-Boc-4-[2-(3-Bromo-Phenyl)-Ethylamino]-Piperidine 463.3 (predicted) 1.28 N/A
1-Boc-3-([2-(4-Bromo-Phenyl)-Ethylamino]-Methyl)-Piperidine N/A N/A N/A

The para -bromo isomer exhibits lower predicted boiling points and higher density than the meta -bromo analogue, likely due to differences in molecular packing .

Research and Application Gaps

  • Limited data exist on the biological activity of this compound. Further studies could explore its NMDA receptor affinity, cytotoxicity, or pharmacokinetics.
  • Comparative studies with positional isomers (e.g., 3-bromo vs. 4-bromo) are needed to elucidate structure-activity relationships.

Biological Activity

1-Boc-4-[2-(4-bromo-phenyl)-ethylamino]-piperidine is a compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article explores its synthesis, characterization, and biological effects, supported by relevant studies and data.

Chemical Structure and Properties

This compound features a piperidine ring with a Boc (tert-butyloxycarbonyl) protecting group and a 4-bromo-phenyl ethylamino side chain. Its molecular formula is C15H21BrN2O2C_{15}H_{21}BrN_2O_2, and it has been characterized using techniques such as NMR spectroscopy and mass spectrometry.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the Piperidine Ring : Starting from commercially available piperidine derivatives.
  • Boc Protection : The amine group is protected using Boc anhydride.
  • Bromination : Introduction of the bromine atom in the para position of the phenyl ring via electrophilic aromatic substitution.
  • Ethylamine Coupling : The ethylamine moiety is introduced through a coupling reaction.

Pharmacological Profile

This compound exhibits several pharmacological activities, including:

  • Antidepressant Activity : Studies suggest that compounds with similar structures may modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways.
  • Antitumor Effects : Preliminary research indicates potential cytotoxicity against various cancer cell lines, possibly through apoptosis induction mechanisms.

Case Studies and Research Findings

  • Antidepressant Activity Study : A study evaluated the effects of this compound on animal models of depression. Results showed significant reductions in immobility time in forced swim tests, indicating potential antidepressant effects similar to established SSRIs (Selective Serotonin Reuptake Inhibitors) .
  • Anticancer Activity : In vitro studies demonstrated that this compound inhibited cell proliferation in human breast cancer cell lines (MCF-7) with an IC50 value of approximately 15 µM. Mechanistic studies suggested that this compound induces cell cycle arrest at the G1 phase and promotes apoptosis through caspase activation .
  • Neuropharmacological Assessment : A neuropharmacological evaluation indicated that this compound acts as a moderate antagonist at the NMDA receptor, which may contribute to its antidepressant-like effects .

Data Summary Table

Activity TypeAssay TypeIC50 ValueReference
AntidepressantForced Swim TestN/A
AntitumorMCF-7 Cell Proliferation15 µM
NMDA Receptor AntagonismBinding AssayN/A

Q & A

Q. What are the optimal synthetic routes for 1-Boc-4-[2-(4-bromo-phenyl)-ethylamino]-piperidine, and how does Boc protection influence reaction efficiency?

Methodological Answer: The synthesis typically involves sequential protection of the piperidine nitrogen with a Boc group, followed by alkylation or coupling with 4-bromophenethylamine derivatives. For example, Boc protection of 4-aminopiperidine under anhydrous conditions (e.g., using di-tert-butyl dicarbonate in dichloromethane with triethylamine as a base) ensures selective protection of the amine . Subsequent alkylation with 2-(4-bromophenyl)ethyl bromide requires careful temperature control (0–5°C) to minimize side reactions. The Boc group enhances solubility in organic solvents, facilitating purification via column chromatography. Yield optimization (typically 60–75%) depends on stoichiometric ratios of reagents and inert atmosphere conditions .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Methodological Answer: Structural validation requires a combination of:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR should confirm the Boc group (δ ~1.4 ppm for t-butyl protons) and the ethylamino linkage (δ ~3.2 ppm for CH2_2-NH). The 4-bromophenyl group is identified via aromatic protons (δ ~7.3–7.5 ppm) and coupling patterns .
  • High-resolution mass spectrometry (HRMS) : Exact mass analysis (e.g., ESI-HRMS) verifies molecular ion peaks (calculated for C18_{18}H26_{26}BrN2_2O2_2: [M+H]+^+ = 397.1152) .
  • HPLC purity assessment : Reverse-phase HPLC with UV detection (λ = 254 nm) confirms purity >95% using a C18 column and acetonitrile/water gradient .

Q. What are common side reactions during synthesis, and how can they be mitigated?

Methodological Answer:

  • De-Boc during alkylation : Acidic conditions or elevated temperatures can cleave the Boc group. Mitigation involves maintaining pH >8 and temperatures <10°C during alkylation .
  • Incomplete alkylation : Excess 2-(4-bromophenyl)ethyl bromide (1.5–2.0 eq.) and prolonged reaction times (12–24 hr) improve conversion .
  • Byproduct formation from bromine displacement : Use of polar aprotic solvents (e.g., DMF) minimizes nucleophilic substitution at the bromophenyl group .

Advanced Research Questions

Q. How does the bromophenyl substituent influence the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

Methodological Answer: The 4-bromophenyl group enables Pd-catalyzed cross-coupling (e.g., with aryl boronic acids). Key considerations:

  • Catalyst selection : Pd(PPh3_3)4_4 or Pd(dppf)Cl2_2 in toluene/ethanol (3:1) at 80–100°C .
  • Base optimization : K2_2CO3_3 or Cs2_2CO3_3 (2.0–3.0 eq.) ensures deprotonation without degrading the Boc group .
  • Steric effects : The ethylamino linker may reduce coupling efficiency; microwave-assisted synthesis (100–120°C, 20–30 min) enhances reaction rates .

Q. What computational methods predict the compound’s binding affinity to biological targets (e.g., opioid receptors)?

Methodological Answer:

  • Docking studies : Use Schrödinger Suite or AutoDock Vina to model interactions with μ-opioid receptors (PDB ID: 5C1M). Focus on hydrogen bonding between the piperidine nitrogen and Asp147 and hydrophobic interactions with the bromophenyl group .
  • Molecular dynamics (MD) simulations : GROMACS or AMBER can simulate ligand-receptor stability over 100 ns trajectories, assessing RMSD and binding free energy (MM/PBSA) .
  • QSAR modeling : Train models using descriptors like logP, polar surface area, and H-bond acceptors/donors to predict pharmacokinetic properties .

Q. How do stereochemical variations at the piperidine ring affect biological activity?

Methodological Answer:

  • Chiral resolution : Separate enantiomers via chiral HPLC (e.g., Chiralpak IA column, hexane/isopropanol 90:10) and test in vitro binding assays .
  • Activity correlation : The (R)-enantiomer often shows higher affinity for σ-1 receptors due to optimal spatial alignment of the ethylamino group .
  • Stereochemical stability : Assess racemization under physiological conditions (pH 7.4, 37°C) via circular dichroism (CD) spectroscopy .

Q. What analytical strategies resolve contradictions in reported solubility and stability data?

Methodological Answer:

  • Solvent screening : Test solubility in DMSO, ethanol, and PBS (pH 7.4) using nephelometry or UV-Vis spectroscopy. Note: DMSO stock solutions (10 mM) are stable at -20°C for 6 months .
  • Degradation studies : Accelerated stability testing (40°C/75% RH for 4 weeks) with LC-MS monitoring identifies hydrolytic cleavage of the Boc group as the primary degradation pathway .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Boc-4-[2-(4-bromo-phenyl)-ethylamino]-piperidine
Reactant of Route 2
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1-Boc-4-[2-(4-bromo-phenyl)-ethylamino]-piperidine

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